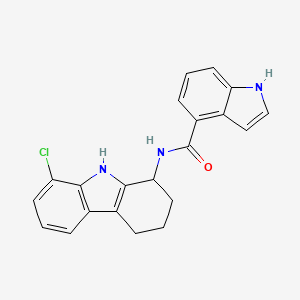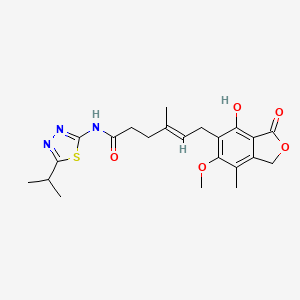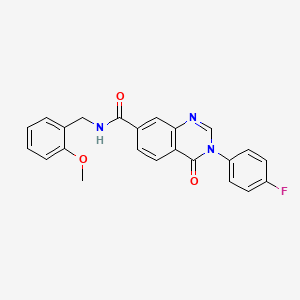![molecular formula C22H21ClN4O4 B10980964 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10980964.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that combines an indole moiety with a phthalazinone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Synthesis of 6-chloro-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the indole-ethyl intermediate: The 6-chloro-1H-indole is then alkylated with an appropriate ethylating agent to form the 2-(6-chloro-1H-indol-1-yl)ethyl intermediate.
Synthesis of 7,8-dimethoxyphthalazinone: This involves the condensation of a suitable phthalic anhydride derivative with a methoxy-substituted hydrazine.
Coupling reaction: The final step involves coupling the indole-ethyl intermediate with the 7,8-dimethoxyphthalazinone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in biological studies to investigate its effects on various biological pathways. Its indole moiety is known to interact with several biological targets, making it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, influencing signaling pathways and leading to biological effects. The phthalazinone structure may also contribute to its activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-2-yl)acetamide: Similar structure but with an indole instead of a phthalazinone.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-benzimidazol-2-yl)acetamide: Contains a benzimidazole moiety instead of a phthalazinone.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide: Features a pyrrolopyridine ring instead of a phthalazinone.
Uniqueness
The uniqueness of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in its combination of an indole and a phthalazinone moiety. This dual structure may confer unique biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21ClN4O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-18-6-4-15-12-25-27(22(29)20(15)21(18)31-2)13-19(28)24-8-10-26-9-7-14-3-5-16(23)11-17(14)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,24,28) |
InChI Key |
MGEOLVHNAZQXKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide](/img/structure/B10980884.png)
![2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980887.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10980914.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10980920.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980928.png)

![N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10980935.png)
![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide](/img/structure/B10980955.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10980974.png)

